7-bromo-9,9-dimethyl-9H-fluoren-2-ol CAS number
7-bromo-9,9-dimethyl-9H-fluoren-2-ol CAS number
An In-depth Technical Guide to 7-bromo-9,9-dimethyl-9H-fluoren-2-ol (CAS Number: 1256619-51-8)
This technical guide provides a comprehensive overview of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol, a key intermediate in the development of advanced materials and potentially in therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.
Chemical Identity and Physical Properties
7-bromo-9,9-dimethyl-9H-fluoren-2-ol is a substituted fluorene derivative. The fluorene core provides a rigid and planar aromatic structure, which is often exploited in the design of functional materials. The bromo and hydroxyl functional groups, along with the dimethyl substitution at the 9-position, offer sites for further chemical modification and influence the molecule's overall properties.
Table 1: Physicochemical Properties of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol and Related Compounds
| Property | 7-bromo-9,9-dimethyl-9H-fluoren-2-ol | 2,7-Dibromo-9,9-dimethylfluorene | 2-Bromo-7-iodo-9,9-dimethylfluorene |
| CAS Number | 1256619-51-8 | 28320-32-3[1] | 319906-45-1[2] |
| Molecular Formula | C₁₅H₁₃BrO | C₁₅H₁₂Br₂[1] | C₁₅H₁₂BrI[2] |
| Molecular Weight | 289.17 g/mol | 352.06 g/mol [1] | 399.06 g/mol [2] |
| Appearance | - | White to off-white powder or crystals | - |
| Melting Point | - | 134-138 °C | - |
| Boiling Point | - | - | - |
| Density | - | - | - |
| Solubility | - | - | - |
Note: Specific experimental data for 7-bromo-9,9-dimethyl-9H-fluoren-2-ol were not fully available in the searched literature. Data for related compounds are provided for comparison.
Synthesis and Experimental Protocols
The synthesis of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol has been reported in the scientific literature. A multi-step reaction pathway is typically employed, starting from more readily available fluorene derivatives.
Synthetic Pathway Overview
A potential synthetic route to 7-bromo-9,9-dimethyl-9H-fluoren-2-ol can be conceptualized based on the synthesis of related compounds. The general strategy involves the introduction of the dimethyl groups at the C9 position of the fluorene core, followed by bromination and the introduction of the hydroxyl group.
A reported synthesis involves a four-step process.[3] While the full detailed protocol from the primary literature is not provided here, the key transformations include:
-
Friedel-Crafts alkylation or a similar reaction to introduce the gem-dimethyl group.
-
Electrophilic aromatic substitution for the bromination of the fluorene ring.
-
Introduction of the hydroxyl group, potentially through a Baeyer-Villiger oxidation followed by hydrolysis, or via a nucleophilic aromatic substitution.
Diagram 1: Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized experimental protocol based on common organic synthesis techniques for fluorene derivatives. Note: This protocol is for illustrative purposes and should be adapted based on the specific procedures found in the primary literature.
Step 1: Dimethylation of Fluorene
-
To a solution of fluorene in a suitable solvent (e.g., DMSO), a strong base (e.g., NaOH or KOH) is added.
-
Methyl iodide is then added portion-wise, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC. Upon completion, the mixture is worked up with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield 9,9-dimethylfluorene.
Step 2: Bromination
-
9,9-dimethylfluorene is dissolved in a suitable solvent (e.g., a chlorinated solvent).
-
A brominating agent (e.g., N-bromosuccinimide) and a catalyst (e.g., a Lewis acid) are added.
-
The reaction is stirred at a controlled temperature until completion.
-
The product is isolated by extraction and purified by chromatography or recrystallization.
Step 3: Introduction of the Hydroxyl Group
-
The brominated intermediate is subjected to conditions that facilitate the introduction of a hydroxyl group. This can be a complex transformation and may involve multiple steps.
Spectroscopic Data
Table 2: Spectroscopic Data of Related Fluorene Derivatives
| Spectroscopic Technique | 2,7-Dibromo-9,9-dimethylfluorene |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.51 (d, J=8.0 Hz, 2H), 7.44 (dd, J=8.0, 1.6 Hz, 2H), 7.38 (d, J=1.6 Hz, 2H), 1.45 (s, 6H) |
| ¹³C NMR | Data not available in the searched results. |
| FT-IR (KBr, cm⁻¹) | Data not available in the searched results. |
| Mass Spectrometry (m/z) | Data not available in the searched results. |
Note: The ¹H NMR data is for 2,7-dibromo-9,9-dimethylfluorene and is provided for illustrative purposes.
Applications in Research and Development
Fluorene derivatives are a significant class of compounds in materials science and have potential applications in drug discovery.
Materials Science
The rigid, planar, and aromatic nature of the fluorene core, combined with its high thermal and chemical stability, makes it an excellent building block for organic electronic materials. Derivatives of 9,9-dimethylfluorene are particularly noted for their use in:
-
Organic Light-Emitting Diodes (OLEDs): The fluorene unit can be incorporated into polymers and small molecules that exhibit efficient blue light emission, a critical component for full-color displays.
-
Nonlinear Optics (NLO): The extended π-conjugation in fluorene derivatives can lead to large second-order nonlinear optical responses, making them candidates for applications in optical switching and data storage.
Drug Development
While specific biological activities for 7-bromo-9,9-dimethyl-9H-fluoren-2-ol have not been detailed in the available literature, the fluorene scaffold is present in a number of biologically active molecules. The functional groups on the target molecule (bromo and hydroxyl) provide handles for the synthesis of a library of derivatives for biological screening.
Diagram 2: Potential Logical Flow for Drug Discovery Application
Caption: A conceptual workflow for utilizing 7-bromo-9,9-dimethyl-9H-fluoren-2-ol in a drug discovery program.
Conclusion
7-bromo-9,9-dimethyl-9H-fluoren-2-ol is a valuable synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its synthesis, while requiring a multi-step process, provides access to a versatile scaffold that can be further functionalized to create a wide range of novel compounds. Further research is warranted to fully elucidate its specific physical, spectroscopic, and biological properties to unlock its full potential in various scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
